N-(3-chloro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
CAS No.: 1021259-97-1
Cat. No.: VC11944903
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021259-97-1 |
|---|---|
| Molecular Formula | C19H18ClN3O2S |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
| Standard InChI | InChI=1S/C19H18ClN3O2S/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) |
| Standard InChI Key | AKOCNLJRYXBCJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound with a molecular formula of C19H18ClN3O2S. This compound is characterized by its structural components, including a chloro and methyl-substituted phenyl ring, a pyridazinone moiety, and a thiophene ring, all connected through a butanamide linker.
Synthesis and Preparation
The synthesis of N-(3-chloro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide typically involves multi-step organic reactions. These may include condensation reactions between appropriate precursors, such as chloro-methylphenylamine and a pyridazinone derivative, followed by amidation with a suitable butanamide precursor.
Potential Applications
While specific applications for this compound are not widely documented, compounds with similar structures are often explored for their pharmacological properties, including anti-inflammatory or antimicrobial activities. The presence of a thiophene ring and a pyridazinone moiety suggests potential biological activity, which could be further investigated through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume